molecular formula C23H27FO5 B12009472 21-Acetyloxy-9-fluoro-11(c)micro-hydroxypregna-1,4,16-triene-3,20-dione

21-Acetyloxy-9-fluoro-11(c)micro-hydroxypregna-1,4,16-triene-3,20-dione

Cat. No.: B12009472
M. Wt: 402.5 g/mol
InChI Key: YVPGZUWNVLRAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate involves multiple steps, starting from a suitable steroidal precursor. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, hydrogen peroxide, and acetic anhydride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .

Scientific Research Applications

Chemistry: In chemistry, 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate is used as a precursor for the synthesis of other steroidal compounds. It serves as a key intermediate in the production of various corticosteroids .

Biology: In biological research, this compound is used to study the mechanisms of steroid hormone action. It helps in understanding the role of corticosteroids in regulating inflammation and immune responses .

Medicine: Medically, this compound is utilized in the formulation of anti-inflammatory and immunosuppressive drugs. It is particularly effective in treating conditions such as asthma, rheumatoid arthritis, and allergic reactions .

Industry: In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in the development of veterinary medicines .

Comparison with Similar Compounds

  • 9-fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
  • 16alpha-fluoro-11-hydroxy-3-oxopregna-1,4,17-trien-21-yl acetate
  • 9-fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate
  • 11,17-dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
  • 16alpha,17-dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate

Uniqueness: The uniqueness of 9-fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate lies in its specific fluorination and hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive properties compared to other similar compounds . The presence of the fluorine atom at the 9th position significantly increases its potency and duration of action .

Properties

IUPAC Name

[2-(9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGZUWNVLRAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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